N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-5-6-11(7-10(9)2)15-13(18)12-8-17(3)16-14(12)19-4/h5-8H,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSYCVQDVLDLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions, such as methylation and methoxylation, to introduce the desired substituents on the pyrazole ring. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or hydrazines, and substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of pyrazole derivatives, including N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, as promising anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxicity.
Case Studies
- Study on Cell Lines : In a comprehensive investigation involving multiple cancer cell lines such as SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H40 (lung cancer), the compound exhibited significant growth inhibition rates, with percentages reaching up to 86.61% for SNB-19 cells. This suggests a strong potential for further development as an anticancer drug .
Antimicrobial Activity
The pyrazole scaffold has also been investigated for its antimicrobial properties. Several derivatives have shown promising results against various pathogens, indicating their potential use in treating infections.
Research Findings
- Antibacterial Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often surpasses established antibiotics like penicillin and ampicillin .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented, with specific emphasis on their ability to inhibit pro-inflammatory cytokines.
Experimental Evidence
- Inflammation Models : In various animal models of inflammation, compounds related to this compound have been shown to reduce edema and inflammation markers significantly. This positions them as potential candidates for the development of new anti-inflammatory medications .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Disruption of microtubule polymerization | Significant growth inhibition in multiple cell lines |
| Antimicrobial | Inhibition of bacterial growth | Effective against S. aureus and E. coli |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Decreased edema in animal models |
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogs from Kinase Activation Studies
Compound 8 : N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxamide ()
- Key Differences :
- Pyrazole Substitution : The nitro group at the pyrazole’s 4-position (vs. methoxy at 3-position in the target compound).
- Linker Group : Incorporates a thiazol-2-amine moiety instead of a direct aryl carboxamide linkage.
- Aromatic Substituents : 3,4-Dichlorophenyl group (electron-withdrawing) vs. 3,4-dimethylphenyl (electron-donating).
Pyrazole Carboxylate Derivatives ()
3-(3,4-Dimethoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carboxylate
- Key Differences :
- Functional Group : Carboxylate ester (vs. carboxamide in the target compound).
- Substituents : 3,4-Dimethoxyphenyl and phenyl groups (vs. 3,4-dimethylphenyl).
- Implications : The carboxylate group increases hydrophilicity, which may alter membrane permeability compared to the carboxamide. The dimethoxy substituents could enhance π-π stacking interactions in receptor binding .
Pyrazolo-Pyridine Carboxamide ()
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
- Key Differences: Core Structure: Pyrazolo[3,4-b]pyridine (fused bicyclic system) vs. monocyclic pyrazole. Substituents: Ethyl and methyl groups on the pyrazole, with a phenyl group on the pyridine ring.
- Implications : The fused ring system expands the planar aromatic surface, likely improving interactions with hydrophobic binding pockets (e.g., kinase ATP sites). The ethyl group may confer higher metabolic stability than the methyl group in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxy and 3,4-dimethylphenyl groups may favor interactions with receptors requiring electron-rich aromatic systems, contrasting with the kinase-activating nitro and chloro groups in Compound 8 .
- Carboxamide vs. Carboxylate : The carboxamide group in the target compound likely enhances hydrogen-bonding capacity compared to carboxylate esters, improving target specificity .
- Bicyclic vs. Monocyclic Systems: The pyrazolo-pyridine analog’s fused ring system () suggests broader applications in targeting complex binding sites, though at the cost of synthetic complexity .
Notes
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.
- Synthetic Considerations : The target compound’s synthesis would require coupling of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 3,4-dimethylphenylamine, analogous to methods described in .
- Further Research : Empirical studies on solubility, kinase inhibition, and metabolic stability are needed to validate hypotheses derived from structural comparisons.
Biological Activity
N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring substituted with a methoxy group and a dimethylphenyl moiety, contributing to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study found that compounds similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. In vitro assays reveal that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. For instance, compounds within this class have shown IC values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. The compound's mechanism of action includes binding to the active sites of enzymes, thereby blocking their activity and modulating biological pathways critical for disease progression .
Study 1: Anti-inflammatory Effects
In a controlled study on carrageenan-induced paw edema in rats, derivatives similar to this compound exhibited significant reduction in edema compared to the control group. The results indicated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 2: Anticancer Activity
A recent study evaluated the anticancer effects of several pyrazole derivatives on MCF-7 breast cancer cells. The results showed that the compounds induced apoptosis through the upregulation of p53 and caspase pathways. Notably, one derivative demonstrated an IC value of 0.65 µM against MCF-7 cells, highlighting its potential as a therapeutic agent .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including condensation, nitration, and substitution. For example, analogous compounds (e.g., N-(3-chloro-4-methoxyphenyl) derivatives) are synthesized using precursors like substituted phenylamines and pyrazole intermediates. Optimization involves adjusting reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Yield improvements are achieved via real-time monitoring using TLC and iterative pH adjustments during carboxamide formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and regioselectivity, particularly distinguishing between methoxy and methyl groups on the pyrazole ring. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (e.g., expected MW ~303.34 g/mol). Infrared (IR) spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹). Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What are the key physicochemical properties of this compound that influence its solubility and stability in biological assays?
- Methodological Answer : The compound’s logP (estimated ~2.5 via PubChem data) indicates moderate lipophilicity, requiring solvents like DMSO for stock solutions. Stability testing under varying pH (e.g., 4.0–7.4) and temperature (4–37°C) is critical. Differential Scanning Calorimetry (DSC) can assess thermal stability, while accelerated degradation studies (e.g., 40°C/75% RH) identify hydrolytic sensitivity at the methoxy or carboxamide groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor, given structural similarities to known pyrazole-based bioactive molecules?
- Methodological Answer : Kinase inhibition assays (e.g., EGFR or VEGFR2) should use recombinant enzymes and ATP-competitive binding protocols. A fluorometric assay with a Z’-LYTE™ kinase kit quantifies IC₅₀ values. Structural analogs (e.g., N-(4-fluorophenyl) derivatives) show IC₅₀ values in the nanomolar range, suggesting dose-response testing at 0.1–100 µM. Molecular docking (AutoDock Vina) with homology models of kinase domains (e.g., PDB: 1M17) predicts binding poses, validated via site-directed mutagenesis .
Q. What strategies resolve discrepancies in reported biological activity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies may arise from substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl groups). Comparative Structure-Activity Relationship (SAR) studies using analogs with systematic substitutions (e.g., methyl, chloro, methoxy) can isolate pharmacophores. Meta-analysis of bioassay data (e.g., anti-inflammatory IC₅₀ values) using tools like Prism® identifies outliers. Contradictions in cytotoxicity (e.g., CC₅₀ in MCF-7 vs. HEK293 cells) require replication under standardized conditions (e.g., 48-h exposure, MTT assay) .
Q. Which computational approaches effectively predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer : In silico tools like SwissADME predict Phase I metabolism (e.g., CYP3A4-mediated demethylation) and Phase II glucuronidation. Toxicity endpoints (e.g., hERG inhibition, Ames test positivity) are modeled via ADMETlab 2.0. Molecular dynamics simulations (GROMACS) assess metabolite-protein interactions, while ICReDD’s quantum chemical calculations optimize reaction pathways for metabolite identification .
Q. How can reaction conditions be tailored to scale up synthesis without compromising enantiomeric purity?
- Methodological Answer : Continuous-flow chemistry minimizes side reactions (e.g., racemization) by maintaining precise temperature control (±2°C) and residence times. Chiral HPLC (CHIRALPAK® AD-H column) monitors enantiomeric excess (ee > 98%). Asymmetric catalysis (e.g., Ru-BINAP complexes) enhances stereoselectivity during pyrazole ring formation. Process Analytical Technology (PAT) tools like ReactIR™ track intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
